2-Ethylhexyl benzylphosphonate
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Overview
Description
2-Ethylhexyl benzylphosphonate is an organophosphorus compound that contains a phosphonate group bonded to a benzyl group and a 2-ethylhexyl group Phosphonates are known for their stability and versatility, making them valuable in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl benzylphosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to produce an alkyl phosphonate . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time . Another method involves the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl benzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or 2-ethylhexyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
2-Ethylhexyl benzylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl benzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate used in various industrial applications.
Bis(2-ethylhexyl) phosphate: Another organophosphorus compound with similar applications in plasticizers and flame retardants.
Uniqueness
2-Ethylhexyl benzylphosphonate is unique due to its specific combination of the benzyl and 2-ethylhexyl groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
96592-43-7 |
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Molecular Formula |
C15H24O3P- |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
benzyl(2-ethylhexoxy)phosphinate |
InChI |
InChI=1S/C15H25O3P/c1-3-5-9-14(4-2)12-18-19(16,17)13-15-10-7-6-8-11-15/h6-8,10-11,14H,3-5,9,12-13H2,1-2H3,(H,16,17)/p-1 |
InChI Key |
UPWRRLMKXHZASH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COP(=O)(CC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
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